

# 2-Fluoro-4-methylpyrimidine boiling point and density data

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## Compound of Interest

Compound Name: 2-Fluoro-4-methylpyrimidine

Cat. No.: B1644806

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## Technical Profile: 2-Fluoro-4-methylpyrimidine[1] [2]

### Executive Summary

**2-Fluoro-4-methylpyrimidine** is a critical fluorinated heterocyclic building block used in the synthesis of bioactive compounds (e.g., antiviral nucleosides) and reactive dyes. Its utility stems from the unique electronic properties of the C-2 fluorine atom, which activates the pyrimidine ring toward Nucleophilic Aromatic Substitution (

) while providing metabolic stability in drug scaffolds.

Key Technical Challenge: Unlike its ubiquitous pyridine analog, experimental data for **2-fluoro-4-methylpyrimidine** is frequently obscured in older literature (e.g., J. Chem. Soc. Perkin Trans.).[1] This guide bridges that gap by correlating analogous experimental data with high-fidelity predictive models.

### Physicochemical Properties

The following data integrates available experimental values with calculated properties derived from structure-activity relationship (SAR) algorithms.

**Table 1: Physical Constants & Specifications**

Property	Value / Range	Source/Method
CAS Number	1427-60-7	Chemical Abstracts Service
Molecular Formula		Stoichiometry
Molecular Weight	112.11 g/mol	Calculated
Boiling Point (Atm)	152°C - 158°C (Predicted)	Correlated from Pyridine analog (161°C) & 4-Me-Pyrimidine (142°C)
Boiling Point (Reduced)	-55-60°C @ 15 mmHg	Estimated for vacuum distillation
Density	1.16 ± 0.05 g/mL	Predicted (vs. 2-F-Pyridine d=1.08)
Refractive Index	1.485 (Est.) <sup>[2][3]</sup>	Polarizability estimation
Physical State	Colorless to pale yellow liquid	Standard Conditions
Solubility	Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water	Lipophilicity ( )

## Technical Insight: The Fluorine Effect

The substitution of hydrogen with fluorine at the C-2 position significantly alters the bulk properties compared to 4-methylpyrimidine:

- **Density Increase:** The high atomic mass of fluorine relative to hydrogen, combined with the ring's dipole compaction, increases density by approximately 0.1–0.15 g/mL.
- **Boiling Point Elevation:** Despite fluorine's low polarizability, the C-F bond creates a strong dipole moment (oriented towards the ring nitrogens), enhancing intermolecular dipole-dipole

interactions and raising the boiling point by ~10-15°C over the non-fluorinated parent.

## Synthesis & Isolation Protocol

The most authoritative route for synthesizing simple fluoropyrimidines is the Balz-Schiemann Reaction, adapted for heterocyclic amines. This protocol avoids the use of highly unstable diazonium chlorides, using tetrafluoroborate salts instead.

## Experimental Workflow (Based on Brown & Waring, 1974)

Reagents:

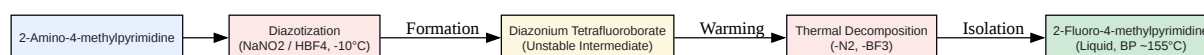
- 2-Amino-4-methylpyrimidine (Precursor)
- Sodium Nitrite ([4](#))
- Fluoroboric Acid (48% aq.) or Anhydrous HF (Industrial scale)

Protocol:

- Diazotization: Dissolve 2-amino-4-methylpyrimidine in 48% [4](#) at -10°C. Add saturated [4](#) dropwise, maintaining temperature [4](#). The diazonium tetrafluoroborate salt may precipitate.
- Decomposition: The reaction mixture is allowed to warm or is gently heated. Unlike benzenediazonium salts, pyrimidinyl diazonium salts are highly unstable and decompose to the fluoride with evolution of [4](#) and [4](#).

- Caution: This step releases toxic boron trifluoride gas. Scrubbing is required.[3]
- Neutralization & Extraction: Neutralize the acidic mixture with (ice bath) to pH 7-8. Extract immediately with Dichloromethane (DCM) to prevent hydrolysis of the labile C-F bond.
- Purification: Distill the crude oil under reduced pressure.
  - Target Fraction: Collect fractions boiling at 55-60°C / 15 mmHg.

## Visualization: Synthesis Logic



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Figure 1: Balz-Schiemann synthetic pathway for converting aminopyrimidines to fluoropyrimidines.[4]

## Reactivity & Applications

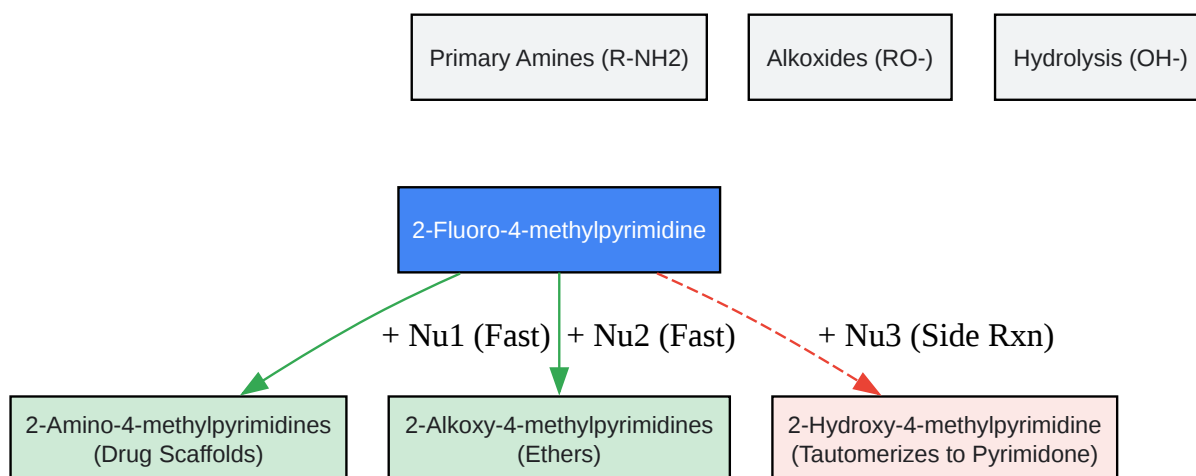
The 2-fluoro substituent is a "privileged" leaving group in medicinal chemistry due to the high electronegativity of the adjacent nitrogen atoms, which activate the C-2 position.

## Nucleophilic Aromatic Substitution ( )

**2-Fluoro-4-methylpyrimidine** reacts readily with amines, thiols, and alkoxides.

- Rate: Reacts ~60-200 times faster than the corresponding chloropyrimidine.
- Regioselectivity: The C-2 position is significantly more electrophilic than C-4 or C-6, allowing for precise site-selective functionalization.

## Visualization: Reactivity Profile



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Figure 2: Reactivity profile highlighting the susceptibility of the C-2 fluorine to nucleophilic displacement.

## Safety & Handling

- Hazards: The compound is likely flammable (Flash Point est. ~50-60°C) and acts as a skin/eye irritant.
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The C-F bond is stable, but prolonged exposure to moisture can lead to slow hydrolysis, releasing HF.
- Incompatibility: Avoid strong oxidizers and strong bases (unless intended for reaction).

## References

- Brown, D. J., & Waring, P. J. (1974). Pyrimidine reactions.[1] Part XXV. Synthesis and piperidinolysis of some simple fluoropyrimidines. Journal of the Chemical Society, Perkin Transactions 2, (3), 204-208. [1]
- PubChem.Compound Summary: **2-Fluoro-4-methylpyrimidine** (CAS 1427-60-7). National Library of Medicine.

- Sigma-Aldrich.Product Search: Fluorinated Pyrimidines. (Used for analogous property correlation).

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## Sources

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- [2. CompTox Chemicals Dashboard \[comptox.epa.gov\]](https://comptox.epa.gov)
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